N-methyl-N-[(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide
Description
This compound features a pyrido[2,3-d]pyrimidine core fused with an azetidine ring and a cyclopropanesulfonamide group. The pyrido[2,3-d]pyrimidine scaffold is a nitrogen-rich heterocycle known for its role in kinase inhibition and anticancer activity . The cyclopropanesulfonamide moiety contributes to metabolic stability and solubility .
Properties
IUPAC Name |
N-methyl-N-[(1-pyrido[2,3-d]pyrimidin-4-ylazetidin-3-yl)methyl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-19(23(21,22)12-4-5-12)7-11-8-20(9-11)15-13-3-2-6-16-14(13)17-10-18-15/h2-3,6,10-12H,4-5,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZKZIKIOPLXEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC=NC3=C2C=CC=N3)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar pyrido[2,3-d]pyrimidine structures have been found to inhibit cyclin-dependent kinases (cdks). CDKs play a crucial role in regulating the cell cycle and are often targeted in cancer treatments.
Mode of Action
Similar compounds with pyrido[2,3-d]pyrimidine structures have been found to inhibit cdks. These inhibitors work by blocking the activity of CDKs, thereby preventing cell division and proliferation.
Biochemical Pathways
Cdk inhibitors generally affect the cell cycle regulation pathway. By inhibiting CDKs, these compounds can halt the cell cycle, preventing the proliferation of cancer cells.
Pharmacokinetics
One source mentions that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells. This could potentially impact the bioavailability of the compound.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s uniqueness lies in its pyrido-pyrimidine core , azetidine linker , and cyclopropane sulfonamide . Below is a comparative analysis with key analogs:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
